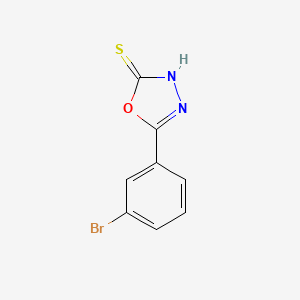
Cyanomethyl benzoate
概要
説明
Cyanomethyl benzoate, also known as methyl 2-cyano-3-phenylpropionate, is an organic compound with the molecular formula C10H9NO2. It is a colorless solid that is soluble in organic solvents. It is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of other compounds, such as heterocycles and polymers.
科学的研究の応用
Radical Equivalent in Organic Synthesis
Cyanomethyl benzoate demonstrates significant utility as a one-carbon radical equivalent in organic synthesis. It has been effectively used for the introduction of acyl units via xanthate transfer radical addition to olefins. This method allows for the creation of adducts which can be further elaborated, showcasing its versatility in synthetic applications (Bagal, de Greef, & Zard, 2006).
Biotransformation Studies
This compound has been a subject of interest in biotransformation studies. Research involving the soil bacterium Rhodococcus rhodochrous LL100-21 has shown that this compound can undergo biotransformation, leading to the production of various by-products. This study is significant in understanding the microbial degradation of complex organic compounds and their potential applications in environmental biotechnology (Dadd et al., 2001).
Photobiological Hydrogen Production
In renewable energy research, cyanobacteria like Lyngbya sp. have been investigated for their capability to produce hydrogen in the presence of benzoate compounds. This research is pivotal in exploring sustainable and cost-effective methods for clean energy production, where this compound could play a role in optimizing the process (Shi & Yu, 2016).
Safety and Hazards
作用機序
Target of Action
Cyanomethyl benzoate is a chemical compound with a structure similar to that of benzonatate and benzocaine . These compounds are known to act on the peripheral nerves in the respiratory passages, lungs, and pleura . .
Mode of Action
Benzonatate and benzocaine work by anesthetizing and reducing the activity of nerve fibers and receptors involved in the cough reflex . This results in a decrease in the sensitivity of the lungs and pleura, thereby suppressing the cough reflex .
Biochemical Pathways
Benzonatate, a structurally similar compound, is known to affect the cough reflex pathway
Pharmacokinetics
Computational assays can predict favorable adme properties . These properties are crucial in determining the bioavailability of a drug, its circulation within the body, and its eventual elimination.
Result of Action
Based on its structural similarity to benzonatate and benzocaine, it may have a numbing or anesthetic effect on the tissues of the lungs and pleura, thereby suppressing the cough reflex .
特性
IUPAC Name |
cyanomethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCQNAFTZBNILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298888 | |
| Record name | cyanomethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939-56-0 | |
| Record name | 939-56-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyanomethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Cyanomethyl benzoate in organic synthesis?
A1: this compound and its derivatives serve as versatile building blocks in organic synthesis. Researchers have employed them in various reactions, including:
- Synthesis of Spiro-isoindolinone dihydroquinazolinones: this compound reacts with 2-aminobenzamide in the presence of potassium bis(trimethylsilyl)amide (KHMDS) to yield spiro-isoindolinone dihydroquinazolinones. [] This reaction offers a novel one-step approach for constructing these complex heterocyclic compounds.
- Synthesis of Batracylin and its Derivatives: A cascade cyclization reaction involving this compound and 5-nitro-2-aminobenzyl alcohol in trifluoroacetic acid provides a concise route to the anti-cancer agent batracylin and its derivatives. [, ] This method enables the construction of the B and C rings of batracylin in a single step.
- Synthesis of Aminoisoquinolines and Isoquinolones: Nickel-catalyzed tandem reactions of functionalized aryl acetonitriles, including this compound derivatives, with arylboronic acids provide access to aminoisoquinolines and isoquinolones. [] This methodology offers an environmentally friendly approach using 2-methyltetrahydrofuran (2-MeTHF) as a green solvent.
- Synthesis of 1-Naphthols and Xanthones: Divergent annulation reactions of Cyanomethyl benzoates with conjugated ynones, mediated by a base, lead to the formation of 1-naphthols or xanthones depending on the reaction conditions and substrates. []
Q2: Are there any reported studies on the self-condensation of this compound?
A2: Yes, there's research on the self-condensation of potassium 2-(cyanomethyl)benzoate. [] While details about the study are limited in the provided abstracts, this suggests the molecule's potential to undergo self-condensation under specific conditions, opening possibilities for further exploration.
Q3: Has the reaction of this compound derivatives with amines been explored?
A4: Yes, reactions of methyl 2-(cyanomethyl)benzoate derivatives with amines have been explored for the synthesis of 6- and 7-substituted 3-aminoisocarbostyril derivatives. [] This finding highlights the versatility of this compound derivatives as building blocks in synthesizing valuable heterocyclic compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

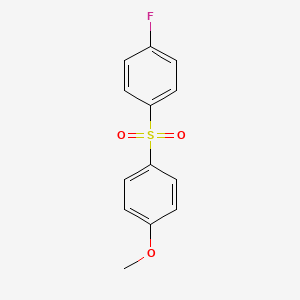
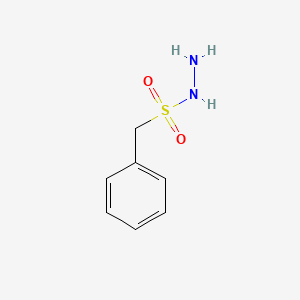
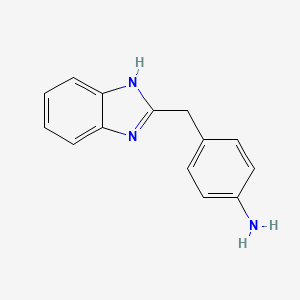

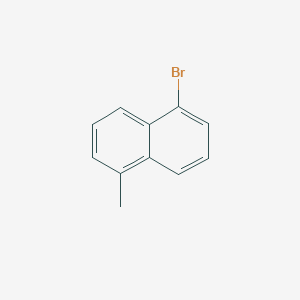
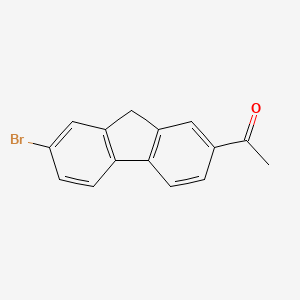

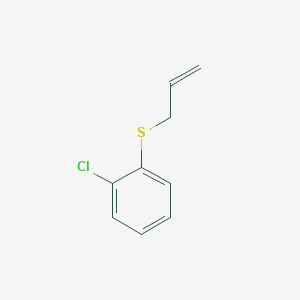
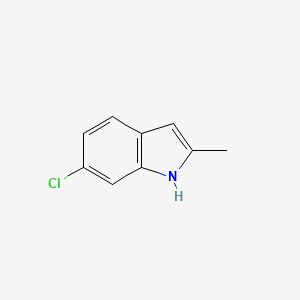
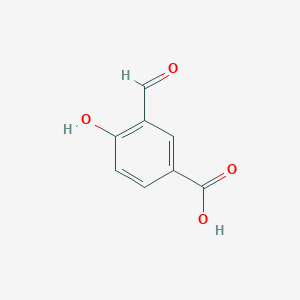

![[1,2,4]Triazolo[4,3-a]pyridin-8-amine](/img/structure/B1331393.png)
